Cas no 2229255-46-1 (2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine)

2-(Prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine is a specialized organic compound featuring a benzodioxine core functionalized with a propargyl group. This structure imparts reactivity suitable for further synthetic modifications, particularly in click chemistry applications due to the terminal alkyne moiety. The benzodioxine scaffold contributes to stability and potential pharmacological relevance, making it a valuable intermediate in medicinal chemistry and materials science. Its well-defined molecular architecture allows for precise functionalization, enabling the development of novel derivatives with tailored properties. The compound’s compatibility with diverse reaction conditions enhances its utility in research and industrial applications, particularly where modular synthesis is required.
2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine structure
2229255-46-1 structure
Product name:2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine
CAS No:2229255-46-1
MF:C11H10O2
Molecular Weight:174.195903301239
CID:5916431
PubChem ID:165881667

2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine 化学的及び物理的性質

名前と識別子

    • 2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine
    • 2229255-46-1
    • EN300-1782758
    • インチ: 1S/C11H10O2/c1-2-5-9-8-12-10-6-3-4-7-11(10)13-9/h1,3-4,6-7,9H,5,8H2
    • InChIKey: WRVFFKVWSCSYRL-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2OCC1CC#C

計算された属性

  • 精确分子量: 174.068079557g/mol
  • 同位素质量: 174.068079557g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 215
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 18.5Ų

2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1782758-2.5g
2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine
2229255-46-1
2.5g
$2155.0 2023-09-19
Enamine
EN300-1782758-1g
2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine
2229255-46-1
1g
$1100.0 2023-09-19
Enamine
EN300-1782758-10g
2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine
2229255-46-1
10g
$4729.0 2023-09-19
Enamine
EN300-1782758-1.0g
2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine
2229255-46-1
1g
$1100.0 2023-05-26
Enamine
EN300-1782758-10.0g
2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine
2229255-46-1
10g
$4729.0 2023-05-26
Enamine
EN300-1782758-0.25g
2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine
2229255-46-1
0.25g
$1012.0 2023-09-19
Enamine
EN300-1782758-0.05g
2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine
2229255-46-1
0.05g
$924.0 2023-09-19
Enamine
EN300-1782758-0.1g
2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine
2229255-46-1
0.1g
$968.0 2023-09-19
Enamine
EN300-1782758-0.5g
2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine
2229255-46-1
0.5g
$1056.0 2023-09-19
Enamine
EN300-1782758-5.0g
2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine
2229255-46-1
5g
$3189.0 2023-05-26

2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine 関連文献

2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxineに関する追加情報

Recent Advances in the Study of 2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine (CAS: 2229255-46-1)

The compound 2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine (CAS: 2229255-46-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, including its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the versatility of 2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine as a key intermediate in the synthesis of novel bioactive molecules. Its benzodioxine core, coupled with the propargyl group, provides a robust scaffold for further chemical modifications, enabling the development of compounds with diverse pharmacological properties. Researchers have explored its utility in the design of inhibitors targeting specific enzymes and receptors, with promising results in preclinical models.

One of the most notable advancements involves the use of 2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine in click chemistry applications. The propargyl group facilitates efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the rapid assembly of complex molecular architectures. This has been particularly valuable in the development of targeted drug delivery systems and diagnostic tools, where precise molecular labeling is essential.

In addition to its synthetic utility, recent investigations have uncovered the compound's potential as a modulator of biological pathways. Preliminary studies suggest that derivatives of 2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine exhibit activity against inflammatory and oxidative stress-related targets, making them candidates for the treatment of chronic diseases such as cancer and neurodegenerative disorders. However, further in vivo studies are required to validate these findings and assess their translational potential.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine derivatives. Researchers are actively exploring strategies to enhance bioavailability and reduce off-target effects, with a focus on structural modifications and formulation technologies. Collaborative efforts between academia and industry are expected to accelerate progress in this area.

In conclusion, 2-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine (CAS: 2229255-46-1) represents a promising scaffold for the development of novel therapeutic agents. Its unique chemical properties and biological activities underscore its potential in addressing unmet medical needs. Continued research and innovation will be critical to unlocking its full potential in the field of chemical biology and drug discovery.

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